molecular formula C10H13IS B14482960 1-(tert-Butylsulfanyl)-4-iodobenzene CAS No. 65688-19-9

1-(tert-Butylsulfanyl)-4-iodobenzene

Cat. No.: B14482960
CAS No.: 65688-19-9
M. Wt: 292.18 g/mol
InChI Key: KSYFJLCNKHCQBT-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Arenes as Synthetic Precursors

Halogenated arenes, or aryl halides, are a cornerstone class of compounds in organic synthesis, serving as pivotal precursors for a vast array of chemical transformations. frontiersin.orgncert.nic.in Their significance is largely rooted in their ability to participate in transition-metal-catalyzed cross-coupling reactions, a field of research that was recognized with the 2010 Nobel Prize in Chemistry. nih.gov These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

The reactivity of the carbon-halogen (C-X) bond in these processes is highly dependent on the identity of the halogen. The general trend for reactivity follows the bond dissociation energies: C–I < C–Br < C–Cl < C–F. nih.gov Consequently, aryl iodides are the most reactive substrates in oxidative addition steps, which is often the rate-limiting step in catalytic cycles. This high reactivity allows reactions involving aryl iodides to proceed under milder conditions compared to their bromo or chloro counterparts, making them exceptionally useful for the synthesis of complex molecules, including pharmaceuticals and advanced materials. nih.govchemimpex.com

Strategic Importance of Organosulfur Moieties in Advanced Molecular Design

Organosulfur compounds are integral to chemical and medicinal science, playing a substantial role in contemporary research and development. jmchemsci.comnih.gov Sulfur-containing functional groups are found in a wide variety of natural products, biologically active molecules, and a significant portion of pharmaceuticals approved by the FDA. tandfonline.comresearchgate.netbritannica.com Thioethers (sulfides), characterized by a C-S-C bond, are particularly important. jmchemsci.com

The inclusion of sulfur moieties in molecular design is strategic for several reasons. Sulfur's various oxidation states (from thioethers to sulfoxides and sulfones) allow for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govtandfonline.com These attributes are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles. tandfonline.comresearchgate.net Furthermore, the thioether group can act as a hydrogen bond acceptor and engage in other non-covalent interactions, influencing how a molecule binds to biological targets like enzymes and receptors. britannica.com In materials science, organosulfur compounds are used in the development of polymers and other advanced materials, contributing to properties like thermal stability. chemimpex.comnih.gov

Positioning of 1-(tert-Butylsulfanyl)-4-iodobenzene within Modern Synthetic Methodologies

This compound is a prime example of a multifunctional reagent designed for modern, efficient synthesis. Its structure is strategically designed to leverage the well-established reactivity of both its key functional groups.

The Aryl Iodide Handle: The iodo substituent serves as a highly reactive site for a multitude of cross-coupling reactions. This allows for the straightforward introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, amino, and alkoxy groups, at the para-position of the benzene (B151609) ring. The electron-rich nature of the tert-butylsulfanyl group can further influence the reactivity of the aryl iodide in these transformations. For instance, electron-rich aryl iodides are known substrates in reactions like the Heck reaction. chemicalbook.com

The Thioether Moiety: The tert-butylsulfanyl group is not merely a passive spectator. Its bulky tert-butyl component can impart specific steric properties to the molecule and its derivatives. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, introducing new functionalities and altering the electronic properties of the aromatic ring. This thioether can also be a target for further synthetic modifications or serve as a key structural element in the final target molecule.

The compound thus serves as a versatile platform, enabling chemists to perform selective transformations at the C-I bond while retaining the sulfur moiety for subsequent reactions, or vice versa. This capacity for orthogonal functionalization is a key principle in contemporary synthetic strategy, allowing for the efficient and controlled assembly of complex molecules.

Table 1: Physicochemical Properties of the Structurally Related Compound 4-tert-Butyliodobenzene (Data for the specific title compound is not readily available; this table provides context based on a similar structure.)

PropertyValue
CAS Number35779-04-5
Molecular FormulaC10H13I
Molecular Weight260.11 g/mol
Boiling Point116-118 °C at 9 mmHg
Density1.468 g/mL at 25 °C
Refractive Indexn20/D 1.57

Sources: chemicalbook.comnih.gov

Overview of Research Trajectories for Aryl Iodides Featuring Thioether Substituents

The field of organic synthesis continues to explore the utility of bifunctional molecules like this compound. Research involving aryl iodides that also contain thioether groups is advancing along several key trajectories. A primary focus is the development of novel and more efficient catalytic systems for C-S bond formation and cross-coupling reactions. nih.govresearchgate.net

One significant research area is the use of these compounds as precursors to aryl thiols. For example, methods have been developed for the copper-catalyzed coupling of aryl iodides with elemental sulfur, followed by reduction, to yield a wide range of substituted aryl thiols. researchgate.net This provides a direct route to an important class of compounds from readily available starting materials.

Another trajectory involves the use of these substrates in tandem or cascade reactions, where multiple bonds are formed in a single operation. The distinct reactivity of the C-I bond and the thioether group allows for the design of complex synthetic sequences where each part of the molecule can be addressed selectively. Furthermore, the development of odorless and stable thiol-surrogates, such as xanthates, for the synthesis of aryl thioethers from aryl halides represents an effort to create more environmentally benign and user-friendly synthetic methods. mdpi.com These approaches highlight a trend towards sustainability and efficiency in the synthesis of valuable organosulfur compounds. mdpi.com

Table 2: Common Synthetic Transformations for Aryl Iodides with Thioether Groups

Reaction TypeReagents/CatalystProduct Type
Suzuki CouplingPd catalyst, Boronic acid/esterBiaryl thioether
Heck CouplingPd catalyst, AlkeneAlkenyl-substituted aryl thioether
Sonogashira CouplingPd/Cu catalyst, Terminal alkyneAlkynyl-substituted aryl thioether
Buchwald-Hartwig AminationPd catalyst, AmineAmino-substituted aryl thioether
C-S CouplingCuI catalyst, Sulfur powder, then reductionAryl thiol
OxidationOxidizing agent (e.g., m-CPBA)Aryl sulfoxide or sulfone

Sources: nih.govchemicalbook.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65688-19-9

Molecular Formula

C10H13IS

Molecular Weight

292.18 g/mol

IUPAC Name

1-tert-butylsulfanyl-4-iodobenzene

InChI

InChI=1S/C10H13IS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3

InChI Key

KSYFJLCNKHCQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butylsulfanyl 4 Iodobenzene

Direct Iodination Strategies for (tert-Butylsulfanyl)benzene Analogues

Direct iodination involves the introduction of an iodine atom onto the aromatic ring of a (tert-butylsulfanyl)benzene precursor. The regiochemical outcome of this reaction is governed by the directing effects of the tert-butylsulfanyl substituent.

Electrophilic Aromatic Iodination Protocols

Electrophilic aromatic substitution is a fundamental method for the halogenation of arenes. The tert-butylsulfanyl group (-S-C(CH₃)₃) on a benzene (B151609) ring acts as an ortho, para-directing group. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the substitution at these positions.

Due to the significant steric hindrance of the tert-butyl group, electrophilic attack at the para position is generally favored over the ortho position. Therefore, the direct iodination of (tert-butylsulfanyl)benzene is expected to yield 1-(tert-butylsulfanyl)-4-iodobenzene as the major product.

The iodination of aromatic rings requires an electrophilic iodine source ("I⁺"). As molecular iodine (I₂) is not electrophilic enough to react with many aromatic compounds, it is typically activated by an oxidizing agent. wuxiapptec.com Common reagents and conditions for this transformation include:

Iodine with an Oxidizing Agent : A mixture of molecular iodine with an oxidizing agent such as nitric acid, hydrogen peroxide, or a copper(II) salt like CuCl₂ can generate a more potent electrophilic species. wuxiapptec.com

N-Iodosuccinimide (NIS) : In the presence of an acid catalyst, NIS can serve as an effective source of electrophilic iodine for activated aromatic rings. acs.org

Iodine Monochloride (ICl) : This interhalogen compound is more polarized than I₂ and can be used for the iodination of moderately reactive arenes.

A typical reaction protocol would involve treating (tert-butylsulfanyl)benzene with one of the aforementioned iodinating systems in a suitable solvent. The reaction's regioselectivity is anticipated to strongly favor the para-substituted product.

Table 1: Representative Conditions for Electrophilic Iodination

Reagent System Typical Conditions Expected Major Product
I₂ / H₂O₂ Acetic acid, heat This compound
N-Iodosuccinimide (NIS) Acetonitrile, trifluoroacetic acid This compound
Iodine Monochloride (ICl) Dichloromethane, 0 °C to r.t. This compound

Directed Ortho-Metalation and Subsequent Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). The process involves the deprotonation of the ortho-C-H bond by a strong base, typically an organolithium reagent like n-butyllithium, facilitated by coordination of the lithium to a heteroatom in the DMG. The resulting aryllithium intermediate is then quenched with an electrophile.

Sulfur-containing functional groups, such as sulfoxides, can act as effective DMGs. For instance, a tert-butyl sulfoxide (B87167) group on an aromatic ring can direct lithiation exclusively to the ortho position. The subsequent reaction with an iodine source, such as molecular iodine (I₂), would yield the ortho-iodinated product.

While this methodology is highly effective for synthesizing ortho-substituted compounds, it is not a direct route to this compound. The inherent mechanism of DoM directs functionalization to the position adjacent to the DMG, making it a strategy for producing 1-(tert-butylsulfanyl)-2-iodobenzene rather than the desired para-isomer.

Cross-Coupling Based Syntheses Involving tert-Butylsulfanyl Sources

Cross-coupling reactions provide an alternative approach where the key carbon-sulfur bond is formed through a transition metal-catalyzed process. These methods typically involve reacting an aryl halide with a sulfur-containing nucleophile.

Palladium-Catalyzed Carbon-Sulfur Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, are highly effective for forming carbon-heteroatom bonds. wikipedia.orgresearchgate.net To synthesize this compound, this strategy would involve the coupling of a 1,4-dihaloarene, such as 1,4-diiodobenzene (B128391), with tert-butyl thiol or its corresponding thiolate.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. berkeley.edu

Table 2: Typical Components for Pd-Catalyzed C-S Coupling

Component Example Purpose
Aryl Halide 1,4-Diiodobenzene Electrophilic partner
Thiol Source tert-Butyl thiol Nucleophilic partner
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Source of active Pd(0) catalyst
Ligand Xantphos, DPPF, or other bulky phosphines Stabilizes Pd and facilitates catalytic cycle
Base NaOt-Bu or K₂CO₃ Deprotonates the thiol
Solvent Toluene (B28343) or Dioxane Reaction medium

This method allows for the selective formation of a single C-S bond on a di-iodinated substrate by carefully controlling the stoichiometry of the reagents.

Copper-Mediated Thiolation of Iodoarenes

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is a classical method for preparing aryl thioethers. organic-chemistry.org This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. The reaction is thought to proceed via the formation of a copper(I) thiolate, which then reacts with the aryl halide.

For the synthesis of this compound, 1,4-diiodobenzene could be reacted with tert-butyl thiol using a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst. A base is required to generate the thiolate nucleophile. This approach is often performed at elevated temperatures.

Functional Group Interconversions from Precursors

This synthetic strategy involves preparing a precursor molecule that already contains the 4-(tert-butylsulfanyl)phenyl framework and then converting an existing functional group into an iodine atom. The Sandmeyer reaction is a prime example of this approach. wikipedia.orglscollege.ac.in

The Sandmeyer reaction provides a route to convert a primary aromatic amine into an aryl halide via an intermediate diazonium salt. organic-chemistry.org The synthesis of this compound via this method would proceed in two stages:

Synthesis of 4-(tert-butylsulfanyl)aniline (B2434160) : The aniline (B41778) precursor can be prepared through various methods, such as the reduction of the corresponding nitro compound, 4-(tert-butylsulfanyl)nitrobenzene.

Diazotization and Iodination : The 4-(tert-butylsulfanyl)aniline is then treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium or an alkyl nitrite like tert-butyl nitrite (tBuONO), to form the corresponding diazonium salt. This intermediate is typically not isolated but is reacted in situ with a source of iodide, such as potassium iodide (KI), to yield the final product, this compound. organic-chemistry.org

This method is particularly valuable as it offers excellent regiocontrol, with the position of the iodine atom being determined by the location of the amino group on the precursor.

Table 3: Reagents for Sandmeyer Iodination of 4-(tert-butylsulfanyl)aniline

Step Reagents Purpose
Diazotization t-Butyl nitrite, acid (e.g., p-TsOH) Converts the amino group to a diazonium salt
Iodination Potassium iodide (KI) Displaces the diazonium group with iodine
Solvent Acetonitrile Reaction medium

Conversion of Nitro- or Amino-Substituted Aromatics to Iodoarenes

A prevalent method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aromatic amine. In the context of synthesizing this compound, the precursor would be 4-(tert-butylsulfanyl)aniline.

The process commences with the diazotization of 4-(tert-butylsulfanyl)aniline. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The general scheme is as follows:

Diazotization Reaction:

Reactants: 4-(tert-butylsulfanyl)aniline, Sodium Nitrite (NaNO₂), Strong Acid (e.g., HCl)

Intermediate: 4-(tert-butylsulfanyl)benzenediazonium chloride

Conditions: Aqueous medium, 0-5 °C

Once the diazonium salt is formed, it is subjected to a reaction with a source of iodide ions, typically potassium iodide (KI), to yield this compound. This step often does not require a copper catalyst, which is a hallmark of many other Sandmeyer reactions.

Iodination Reaction:

Reactant: 4-(tert-butylsulfanyl)benzenediazonium chloride, Potassium Iodide (KI)

Product: this compound

Conditions: Aqueous solution, gentle warming may be required.

This two-step, one-pot procedure provides a reliable route to the desired iodoarene, leveraging the versatile chemistry of diazonium salts.

Halogen Exchange Reactions on Substituted Benzene Rings

Another viable synthetic route is the halogen exchange reaction, most notably the Finkelstein reaction, where a less reactive halogen is replaced by a more reactive one. byjus.com For the synthesis of this compound, a plausible precursor would be 1-bromo-4-(tert-butylsulfanyl)benzene.

The aromatic Finkelstein reaction, however, is generally more challenging than its aliphatic counterpart and often necessitates the use of a catalyst. wikipedia.org Copper(I) iodide (CuI) in the presence of a suitable ligand is a common catalytic system for this transformation. The reaction involves heating the aryl bromide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a high-boiling polar aprotic solvent.

Aromatic Finkelstein Reaction:

Reactants: 1-bromo-4-(tert-butylsulfanyl)benzene, Sodium Iodide (NaI)

Catalyst System: Copper(I) Iodide (CuI) and a diamine ligand

Solvent: High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Conditions: Elevated temperatures

The efficiency of this reaction is driven by the relative bond strengths (C-I < C-Br) and the precipitation of the less soluble sodium bromide in certain organic solvents, shifting the equilibrium towards the product.

Optimization of Synthetic Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of various reaction parameters.

Solvent Effects on Synthetic Efficiency and Purity

The choice of solvent plays a pivotal role in both the synthesis of the target compound and its subsequent use in cross-coupling reactions.

In the Sandmeyer reaction , the diazotization step is typically carried out in an aqueous acidic medium to ensure the solubility of the amine salt and the stability of the diazonium salt.

For halogen exchange reactions , polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally preferred. wikipedia.org These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution process.

In cross-coupling reactions such as the Sonogashira coupling, solvent polarity can significantly influence the reaction rate and selectivity. lucp.net Polar aprotic solvents like DMF and DMSO can stabilize charged intermediates in the catalytic cycle. lucp.net However, in some instances, non-polar solvents like toluene have been found to provide superior yields in specific catalytic systems. lucp.net The selection of the solvent is a balance between reactant solubility, catalyst stability, and the desired reaction kinetics.

Below is an interactive data table summarizing the impact of different solvents on a model Sonogashira coupling reaction of an aryl iodide.

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)
Toluene2.3811193
Tetrahydrofuran (THF)7.586663
Acetonitrile (MeCN)37.58264
N,N-Dimethylformamide (DMF)36.7153High
Dimethyl sulfoxide (DMSO)46.7189High

Note: The yield data is illustrative for a model reaction and can vary based on the specific substrates and reaction conditions.

Catalyst and Ligand Optimization Studies for Cross-Couplings

The utility of this compound is most prominent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. The performance of these reactions is highly dependent on the choice of the palladium catalyst and the associated ligands.

For Suzuki-Miyaura couplings , a variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as SPhos, have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov

The following table illustrates the effect of different ligands on a model Suzuki-Miyaura coupling reaction.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
Triphenylphosphine (PPh₃)Pd(OAc)₂K₂CO₃Toluene/H₂O80Moderate
SPhosPd₂(dba)₃K₃PO₄1,4-Dioxane100Excellent
XPhosPd(OAc)₂Cs₂CO₃t-BuOH80High

Note: This data is representative of general trends in Suzuki-Miyaura couplings.

In Heck reactions , the combination of a palladium source and a phosphine ligand is also critical. The choice of base and the presence of additives can also significantly impact the reaction outcome.

For Sonogashira couplings , while traditional systems often employ a combination of a palladium catalyst and a copper(I) co-catalyst, modern protocols have been developed that are copper-free. nih.gov In these systems, the choice of a suitable phosphine ligand and a base is paramount for achieving high yields. nih.gov

Influence of Temperature and Pressure on Reaction Selectivity

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. In the diazotization step of the Sandmeyer reaction, maintaining a low temperature (0-5 °C) is essential to prevent the premature decomposition of the diazonium salt. During the subsequent iodination, a gentle increase in temperature may be necessary to facilitate the substitution reaction.

For halogen exchange reactions and cross-coupling reactions , the temperature is often elevated to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions, such as dehalogenation or catalyst decomposition. The optimal temperature is typically determined empirically for each specific reaction system. For instance, in many Suzuki-Miyaura reactions, temperatures in the range of 80-110 °C are common.

Pressure is generally not a significant variable in the synthesis of this compound itself. However, in certain cross-coupling reactions, particularly those involving gaseous reactants like carbon monoxide in carbonylative couplings, pressure becomes a critical parameter to control the concentration of the gaseous reactant in the reaction mixture.

Mechanistic Organic Chemistry and Reactivity Profiles of 1 Tert Butylsulfanyl 4 Iodobenzene

Reactivity at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1-(tert-Butylsulfanyl)-4-iodobenzene is a key site of reactivity, enabling a variety of transformations that are fundamental to synthetic organic chemistry. The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in several reaction types. The reactivity at this position is influenced by the electronic properties of the tert-butylsulfanyl substituent and the nature of the attacking reagent or catalyst.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.comdiva-portal.orglibretexts.org For a classical SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.comdiva-portal.orglibretexts.org

The tert-butylsulfanyl group is generally considered to be weakly electron-donating or at best, a very weak electron-withdrawing group. Consequently, this compound is not anticipated to undergo classical SNAr reactions under standard conditions with common nucleophiles. The absence of strong electron-withdrawing substituents makes the formation of the stabilizing Meisenheimer intermediate energetically unfavorable. youtube.comdiva-portal.orgyoutube.com

However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under forcing conditions, such as high temperatures and the use of very strong bases, which may proceed through alternative mechanisms like the benzyne (B1209423) pathway. youtube.com In such a mechanism, elimination of HX from the aryl halide generates a highly reactive benzyne intermediate, which is then attacked by the nucleophile.

Single Electron Transfer (SET) and Radical Reactions Involving Aryl Radicals

The carbon-iodine bond in aryl iodides is susceptible to cleavage via single electron transfer (SET) processes, leading to the formation of an aryl radical and an iodide anion. This reactivity is a cornerstone of many modern synthetic methodologies. The generation of the 4-(tert-butylsulfanyl)phenyl radical from this compound can be initiated by various means, including photochemical methods, electrochemical reduction, or through the action of chemical reductants.

Recent research has highlighted the ability of certain bases, such as potassium tert-butoxide, to act as single electron donors in specific contexts, initiating radical chain reactions. mdpi.com While direct evidence for SET from potassium tert-butoxide to this compound is not extensively documented, the general principle of SET-induced radical formation from haloarenes is well-established. mdpi.com The reaction of nitrostilbenes with tert-butoxides, for instance, has been shown to proceed via radical intermediates, with the reaction outcome being dependent on the counterion. nih.gov

Once formed, the 4-(tert-butylsulfanyl)phenyl radical is a highly reactive intermediate that can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of tert-butyl(phenyl)sulfane.

Addition to π-Systems: The radical can add to alkenes, alkynes, or aromatic rings, forming new carbon-carbon bonds. This is a key step in many radical-mediated cross-coupling and cyclization reactions.

Halogen Atom Transfer: The aryl radical can abstract a halogen atom from another molecule, propagating a radical chain reaction.

The coupling of haloarenes with styrenes and 1,1-diphenylethenes, induced by electron transfer from diketopiperazines and potassium tert-butoxide, exemplifies the synthetic utility of aryl radicals generated via SET. mdpi.com Mechanistic studies suggest that the electron transfer initiates a radical chain mechanism where the aryl radical adds to the alkene. mdpi.com

Metal-Mediated Oxidative Addition Processes in Catalytic Cycles

Metal-mediated cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the oxidative addition of an aryl halide to a low-valent transition metal center is a critical step in many of these catalytic cycles. csbsju.edunih.govchemrxiv.org this compound is a suitable substrate for such reactions, where the C-I bond is cleaved and a new organometallic species is formed.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used for the formation of carbon-carbon bonds. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. csbsju.edunih.govchemrxiv.orgrsc.org This step involves the insertion of the palladium atom into the C-I bond, resulting in a Pd(II) species. The electronic nature of the substituents on the aryl iodide can influence the rate of this oxidative addition. rsc.org Theoretical studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0) complexes have shown that the reaction energetics are affected by the electronic properties of the substituent. rsc.org

Catalyst SystemReaction TypeTypical Conditions
Pd(PPh₃)₄ / BaseSuzuki CouplingAryl boronic acid, aqueous base (e.g., Na₂CO₃), solvent (e.g., Toluene (B28343)/EtOH)
Pd(OAc)₂ / Ligand / BaseHeck CouplingAlkene, base (e.g., Et₃N), solvent (e.g., DMF)
PdCl₂(PPh₃)₂ / CuI / BaseSonogashira CouplingTerminal alkyne, base (e.g., Et₃N), solvent (e.g., THF)

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for the formation of carbon-heteroatom bonds, including C-S, C-N, and C-O bonds. nih.govuu.nlresearchgate.netorganic-chemistry.org These reactions often proceed through an oxidative addition mechanism, although the exact nature of the copper species and the mechanism can be complex and are the subject of ongoing research. researchgate.net Ligand-free copper iodide (CuI) has been shown to be an effective catalyst for the C-S coupling of aryl iodides with thiols. uu.nl The reaction scope is broad, accommodating both electron-donating and electron-withdrawing substituents on the aryl iodide. uu.nlorganic-chemistry.org

Catalyst SystemReaction TypeTypical Conditions
CuI / BaseC-S CouplingThiol, base (e.g., K₂CO₃), solvent (e.g., NMP)
CuI / Ligand / BaseC-N CouplingAmine, ligand (e.g., phenanthroline), base (e.g., Cs₂CO₃), solvent (e.g., DMF)

Nickel-Catalyzed Reactions:

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. nih.govescholarship.orgnih.gov Nickel catalysts can effectively mediate the coupling of aryl halides with a range of nucleophiles, including amines. nih.govescholarship.orgnih.gov The nickel-catalyzed amination of aryl chlorides, for example, can proceed with ammonia (B1221849) or ammonium (B1175870) salts. escholarship.org The oxidative addition of the aryl halide to a Ni(0) species is a key step in these transformations.

Catalyst SystemReaction TypeTypical Conditions
Ni(cod)₂ / Ligand / BaseAminationAmine, ligand (e.g., Josiphos), base (e.g., NaOtBu), solvent (e.g., Toluene)
NiCl₂(dppp) / ReductantC-C CouplingOrganozinc reagent, solvent (e.g., THF)

Transformations Involving the Sulfur Atom

The sulfur atom in this compound, with its lone pairs of electrons and its ability to exist in multiple oxidation states, provides another avenue for chemical reactivity.

Oxidation Reactions of the Thioether Moiety (e.g., to sulfoxide (B87167), sulfone)

The thioether group can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. These transformations are valuable as they significantly alter the electronic and steric properties of the molecule, which can be useful in modulating biological activity or in directing further synthetic steps.

Oxidation to Sulfoxide:

The selective oxidation of a thioether to a sulfoxide requires mild and controlled oxidizing conditions to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this purpose.

meta-Chloroperoxybenzoic acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures is a common and effective method for the synthesis of sulfoxides. researchgate.net

Hydrogen Peroxide: Hydrogen peroxide can be used as an oxidant, often in the presence of a catalyst or an activator. nih.gov The oxidation of thioanisole (B89551) with hydrogen peroxide can be activated by nitriles. wikipedia.org

Oxidation to Sulfone:

Stronger oxidizing conditions or the use of an excess of the oxidizing agent will typically lead to the formation of the sulfone.

meta-Chloroperoxybenzoic acid (m-CPBA): The use of two or more equivalents of m-CPBA will generally result in the complete oxidation of the thioether to the sulfone. researchgate.net

Hydrogen Peroxide: In the presence of certain catalysts or under more vigorous conditions, hydrogen peroxide can also effect the oxidation to the sulfone. The oxidation of thioanisole to its sulfone has been achieved using hydrogen peroxide in the presence of acetic acid and Amberlyst 15. uu.nl

ProductOxidizing AgentTypical Conditions
1-(tert-Butylsulfinyl)-4-iodobenzenem-CPBA (1 equiv.)CH₂Cl₂, 0 °C to room temperature
1-(tert-Butylsulfinyl)-4-iodobenzeneH₂O₂ / MeCNAqueous acetonitrile
1-(tert-Butylsulfonyl)-4-iodobenzenem-CPBA (2+ equiv.)CH₂Cl₂, room temperature
1-(tert-Butylsulfonyl)-4-iodobenzeneH₂O₂ / Acetic Acid / Amberlyst 15Acetic acid, 50 °C

Coordination Chemistry of the Sulfur Lone Pair with Metal Centers

The sulfur atom of the thioether moiety in this compound possesses lone pairs of electrons that can coordinate to transition metal centers, allowing the molecule to act as a ligand in the formation of coordination complexes. nih.govresearchgate.netnih.gov The coordination of thioethers to transition metals is a well-established field, and these interactions can sometimes lead to catalyst deactivation in cross-coupling reactions due to strong binding. nih.govresearchgate.net However, this same property can be harnessed for the design of novel catalysts or materials.

The sulfur atom in a thioether is considered a soft donor and therefore preferentially coordinates to soft or borderline metal ions such as Pd(II), Pt(II), Cu(I), and Ag(I). The coordination can lead to the formation of a variety of structures, from simple mononuclear complexes to more complex polynuclear or polymeric architectures.

While specific coordination complexes of this compound are not extensively detailed in the literature, the general principles of thioether coordination suggest that it can bind to metal centers through its sulfur atom. The presence of the bulky tert-butyl group may influence the steric environment around the metal center, potentially affecting the stability and reactivity of the resulting complex. Furthermore, the iodo-substituent could also participate in coordination or subsequent reactivity, making this compound a potentially interesting bifunctional ligand.

The synthesis of transition metal complexes with sulfur-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization of these complexes is carried out using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to elucidate their structure and bonding. nih.govresearchgate.netsemanticscholar.org

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C–S) bond in aryl thioethers such as this compound is a key functional group whose cleavage allows for further synthetic transformations. Thioethers are significant precursors in organic synthesis, and their C–S bond cleavage can be achieved under various conditions, including oxidative and reductive pathways. cdnsciencepub.com

Oxidative Cleavage: Oxidative cleavage of the C(aryl)-S bond or the C(alkyl)-S bond can transform the thioether into different functional groups. For instance, metal-free oxidative reactions can selectively cleave the C(sp³)–S bond of thioethers to yield aldehydes. cdnsciencepub.com In a related context, the oxidation of aryl tert-butyl sulfoxides, which can be formed from the corresponding thioethers, leads to C–S bond cleavage through radical cation intermediates. masterorganicchemistry.com While specific studies on this compound are not prevalent, general methods for the oxidative cleavage of organosulfur compounds, sometimes using singlet oxygen or heterogeneous catalysts, suggest that the tert-butyl-sulfur bond would be susceptible to such reactions, potentially yielding arenesulfonyl derivatives or other oxidized products. mdpi.comyoutube.com

Reductive Cleavage: Reductive cleavage of the C–S bond is another important transformation. Electroreductive methods have been shown to selectively cleave the C(sp³)–S bond in aryl alkyl thioethers, using them as precursors for alkyl radicals. stackexchange.com This approach demonstrates high selectivity for the alkyl-sulfur bond over the aryl-sulfur bond. stackexchange.com For this compound, such a method would be expected to generate a tert-butyl radical and 4-iodothiophenol. Other reductive methods, such as those employing radical anions, can also achieve C-S bond cleavage in sulfur-containing heterocycles, leading to organolithium intermediates that can be trapped with electrophiles. csbsju.edu

The selectivity between C(aryl)-S and C(alkyl)-S bond cleavage often depends on the reagents and reaction conditions. For example, studies on thioethers have established a selectivity order where cleavage of benzylic and furfuryl C(sp³)–S bonds is more facile than alkyl C(sp³)–S or C(sp²)–S bonds. masterorganicchemistry.com In the case of this compound, the C(tert-butyl)–S bond is a C(sp³)–S bond and would be the likely site of cleavage in many selective transformations. stackexchange.commasterorganicchemistry.com

Influence of the tert-Butylsulfanyl Group on Aromatic Reactivity

The tert-butylsulfanyl group, –S–C(CH₃)₃, significantly influences the reactivity of the aromatic ring through a combination of electronic and steric effects. These effects dictate the rate and regioselectivity of substitution reactions on the benzene (B151609) ring.

The tert-butylsulfanyl group exerts competing electronic effects on the aromatic ring.

Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack. libretexts.org

Inductive Effect: Due to the electronegativity of the sulfur atom, the tert-butylsulfanyl group exerts an electron-withdrawing inductive effect (-I), which pulls electron density away from the ring through the sigma bond. libretexts.org

For most sulfur-containing substituents, the inductive effect slightly outweighs the resonance effect, making the group as a whole weakly deactivating compared to benzene. However, the powerful +R effect still strongly directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the tert-butylsulfanyl group acts as an ortho, para-director. Simultaneously, the iodine atom at the para position is also an ortho, para-director, though it is deactivating due to its strong -I effect. youtube.com The combined directing effects of the –S-tBu and –I groups reinforce the activation of the carbons at positions 2, 3, 5, and 6.

In the context of nucleophilic aromatic substitution (NAS), the presence of the electron-donating tert-butylsulfanyl group would typically deactivate the ring, making such reactions less favorable unless a very strong electron-withdrawing group is also present.

The most prominent feature of the tert-butyl group is its significant steric bulk. researchgate.net This bulkiness imposes severe spatial restrictions on reactions occurring at adjacent (ortho) positions.

In electrophilic aromatic substitution reactions of this compound, the tert-butylsulfanyl group sterically hinders attack at positions 2 and 6. While the electronic effects of the sulfur atom activate these positions, the sheer size of the tert-butyl moiety makes it difficult for an incoming electrophile to approach. varsitytutors.commsu.edu For instance, in the nitration of tert-butylbenzene, the yield of the ortho-substituted product is significantly lower than the para-product, a direct consequence of this steric hindrance. msu.edu

Given that the para position (position 4) in the target molecule is already occupied by iodine, electrophilic attack is directed to the remaining activated positions (2, 3, 5, and 6). The directing effects are as follows:

The tert-butylsulfanyl group directs ortho (positions 2 and 6) and para (position 4, blocked).

The iodo group directs ortho (positions 3 and 5) and para (position 1, blocked).

Considering steric hindrance, the bulky tert-butylsulfanyl group will strongly disfavor substitution at positions 2 and 6. Therefore, incoming electrophiles are most likely to attack positions 3 and 5, which are ortho to the less sterically demanding iodine atom and meta to the bulky tert-butylsulfanyl group. This makes positions 3 and 5 the most probable sites for substitution.

Elucidation of Reaction Mechanisms

Understanding the precise pathway of reactions involving this compound requires advanced mechanistic studies. While specific research on this exact molecule is limited, the application of standard physical organic chemistry techniques can provide deep insights.

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.gov It is particularly useful for identifying the rate-determining step of a reaction. nih.gov A primary KIE is observed when a bond to the isotope is broken in the rate-determining step.

For electrophilic aromatic substitution on this compound, a KIE study could be designed to probe the mechanism. The standard mechanism involves two main steps:

Attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion). byjus.com

Removal of a proton (H⁺) from the arenium ion by a base to restore aromaticity. byjus.com

Typically, the first step (formation of the arenium ion) is the slow, rate-determining step, and breaking the C-H bond is fast. In this scenario, replacing a hydrogen atom on the aromatic ring with deuterium (B1214612) (e.g., at position 3) would result in a KIE (kH/kD) close to 1, indicating that the C-H bond is not broken in the rate-limiting step. However, if a significant KIE (typically > 2) is observed, it would suggest that proton removal is part of, or all of, the rate-determining step. rsc.org While no specific KIE data for this compound has been published, such studies on related systems are fundamental to confirming the nuances of electrophilic substitution mechanisms. nih.govacs.org

Many reactions proceed through short-lived, high-energy reactive intermediates such as carbocations, carbanions, radicals, or organometallic species. Identifying and characterizing these intermediates is crucial for confirming a proposed reaction mechanism.

Trapping experiments are a common method to provide evidence for the existence of a transient intermediate. This involves adding a "trapping agent" to the reaction mixture that can react with the intermediate to form a stable, identifiable product. csbsju.edu

For reactions involving this compound, several types of intermediates could be relevant:

Radical Intermediates: Reactions involving C–S bond cleavage might proceed through radical intermediates. stackexchange.com These could be trapped using radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which would form a stable adduct, providing evidence for a radical pathway. csbsju.edu

Organometallic Intermediates: The carbon-iodine bond is a common site for the formation of organometallic reagents (e.g., organolithium or Grignard reagents) or for oxidative addition in transition metal-catalyzed cross-coupling reactions. nih.gov If an aryllithium intermediate were formed by treating this compound with an organolithium reagent like n-butyllithium, it could be trapped by adding an electrophile (e.g., CO₂, aldehydes, or ketones) to form a stable carboxylic acid or alcohol product, confirming the presence of the transient arylmetal species. researchgate.net

Mechanistic studies involving the trapping of reactive intermediates generated from aryl sulfides have been successfully used to elucidate complex reaction pathways, including those in nickel-catalyzed aryl sulfide (B99878) synthesis. acs.org Similar strategies could be applied to fully understand the reactivity of this compound.

In Situ Spectroscopic Monitoring of Reaction Progress

The real-time analysis of chemical reactions as they occur, known as in situ or operando monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the transient intermediates that may form. For a substrate such as this compound, which is amenable to a variety of cross-coupling and substitution reactions, several spectroscopic techniques can be hypothetically employed to monitor its transformation. While specific studies focusing exclusively on the in situ spectroscopic monitoring of this compound are not prevalent in the literature, the principles and methodologies are well-established for analogous aryl iodides in common reaction types. This section will, therefore, discuss the potential application and expected outcomes of these techniques for tracking the reaction progress of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in situ reaction monitoring due to its quantitative nature and ability to provide detailed structural information. For a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling where the iodine atom is replaced, changes in the aromatic region of the 1H NMR spectrum would be indicative of reaction progress. The distinct signals of the aromatic protons of this compound would gradually decrease, while new signals corresponding to the biphenyl (B1667301) product would emerge. The tert-butyl group provides a sharp singlet, the chemical shift of which may also be sensitive to the changes at the para-position, offering another handle for monitoring.

Hypothetical 1H NMR Data for a Suzuki-Miyaura Coupling Reaction

Time (min)Integral of this compound Aromatic ProtonsIntegral of Product Aromatic Protons% Conversion
04.000.000
153.001.0025
302.002.0050
601.003.0075
1200.203.8095

Infrared (IR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, can also be employed for real-time monitoring. The C-I stretching vibration of this compound, though typically weak and in the far-IR region, could potentially be monitored. More practically, changes in the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm-1) can be correlated with the substitution pattern on the benzene ring. As the reaction proceeds, the disappearance of bands associated with the starting material and the appearance of new bands for the product would be observed.

Expected IR Vibrational Frequency Shifts in a Heck Coupling Reaction

CompoundKey Vibrational ModeExpected Wavenumber (cm-1)Observation During Reaction
This compoundC-H out-of-plane bend (p-disubstituted)~810-840Decrease in intensity
Product (e.g., stilbene (B7821643) derivative)C-H out-of-plane bend (trans-disubstituted alkene)~960-975Increase in intensity

Ultraviolet-Visible (UV-Vis) spectroscopy can be another valuable tool, especially for reactions involving colored intermediates or products, or where changes in conjugation occur. The π-system of the benzene ring in this compound will have a characteristic UV absorbance. In reactions like the Sonogashira coupling, which extends the conjugated system, a bathochromic (red) shift in the maximum absorbance wavelength (λmax) would be expected as the reaction progresses. By monitoring the change in absorbance at a specific wavelength, reaction kinetics can be determined.

Anticipated UV-Vis Spectral Changes in a Sonogashira Coupling Reaction

Speciesπ-SystemExpected λmax (nm)Trend During Reaction
This compoundAryl~230-240Absorbance decreases
Alkyne Coupling PartnerAlkyneVariesAbsorbance decreases
Coupled ProductAryl-alkyne>250Absorbance increases

Catalytic Applications and Transformations Employing 1 Tert Butylsulfanyl 4 Iodobenzene

As a Precursor for Hypervalent Iodine Reagents

Hypervalent iodine compounds, those in which the iodine atom formally possesses more than the usual eight electrons in its valence shell, are powerful and versatile reagents in modern organic synthesis. They are prized for their low toxicity and metal-free oxidizing capabilities. The synthesis of these reagents typically involves the oxidation of an aryl iodide precursor. While theoretically, 1-(tert-butylsulfanyl)-4-iodobenzene could serve as such a precursor, specific methodologies for its conversion to I(III) and I(V) derivatives, and the subsequent catalytic applications of these derivatives, are not documented in peer-reviewed journals.

Synthesis of I(III) and I(V) Derivatives for Stoichiometric and Catalytic Oxidations

The general synthesis of iodine(III) derivatives, such as (diacetoxyiodo)arenes, often involves the oxidation of the corresponding iodoarene with reagents like peracetic acid or a mixture of acetic anhydride (B1165640) and hydrogen peroxide. Similarly, iodine(V) reagents, like 2-iodoxybenzoic acid (IBX), are typically prepared by the oxidation of 2-iodobenzoic acid with potassium bromate. However, specific protocols and detailed characterization for the synthesis of (4-(tert-butylsulfanyl)phenyl)iodine(III) diacetate or other related I(III) and I(V) species derived from this compound are not described in the literature. Consequently, there are no research findings to report on their use in either stoichiometric or catalytic oxidations.

Application in Selective Oxidation Reactions (e.g., Alcohol Oxidation, Epoxidation)

Hypervalent iodine reagents are widely used for the selective oxidation of alcohols to aldehydes and ketones, and for the epoxidation of alkenes. These transformations often proceed under mild conditions with high functional group tolerance. Despite the broad utility of hypervalent iodine compounds in these areas, there is no specific data or research available on the application of any hypervalent iodine reagent derived from this compound in such selective oxidation reactions.

Role in Carbon-Hydrogen Activation and Functionalization

The field of carbon-hydrogen (C-H) activation and functionalization has seen significant advancements through the use of hypervalent iodine reagents. These reagents can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds. While this is an active area of research, there are no published studies that specifically investigate the role of hypervalent iodine compounds synthesized from this compound in C-H activation and functionalization reactions.

Mechanisms of Hypervalent Iodine Catalysis

Mechanistic studies of hypervalent iodine catalysis are crucial for understanding and optimizing these reactions. These studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the reaction pathways, which can involve ligand exchange, reductive elimination, and single-electron transfer processes. Due to the absence of studies on the catalytic applications of hypervalent iodine reagents derived from this compound, there is no specific mechanistic information to report.

Participation in Metal-Catalyzed Cross-Coupling Reactions

Aryl iodides are common coupling partners in a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, providing a powerful method for the formation of carbon-carbon bonds. As an aryl iodide, this compound is a potential substrate for this reaction. However, a detailed search of the chemical literature did not yield any specific studies that report the use of this compound in Suzuki-Miyaura coupling reactions, including reaction conditions, yields, and the scope of coupling partners. Therefore, no data tables or detailed research findings can be presented for this specific transformation.

General information exists for the specified reaction types—Sonogashira coupling, Buchwald-Hartwig amination, Negishi and Stille couplings, and Heck reactions—as well as for directed functionalization strategies involving thioether groups. However, specific examples, reaction conditions (such as catalysts, ligands, bases, solvents, and temperatures), and yields for "this compound" as a substrate in these transformations could not be located.

Similarly, while the concept of thioether-directed C-H functionalization is established, concrete examples of remote functionalization or ortho-selective transformations specifically employing "this compound" are not described in the available literature.

Without access to specific experimental data from research publications, the generation of an article that meets the user's requirements for detailed, scientifically accurate content and data tables is not feasible. An article based on general principles of these reactions without specific data on the compound would not fulfill the explicit and detailed instructions provided.

Therefore, the requested article on the catalytic applications and transformations of "this compound" cannot be generated at this time due to the absence of specific research data for this compound in the specified reactions.

Development of Recyclable Catalytic Systems Utilizing this compound

Current research in the field of catalysis has increasingly focused on the principles of green chemistry, emphasizing the development of efficient and reusable catalytic systems to minimize waste and reduce environmental impact. While the compound this compound possesses structural motifs that could potentially allow for its incorporation into catalyst structures, a thorough review of existing scientific literature reveals a significant gap in research pertaining to its specific application in the development of recyclable catalytic systems.

Extensive searches of chemical databases and scholarly articles have not yielded any specific examples or detailed studies where this compound has been utilized as a primary ligand, a precursor to a catalyst, or as a component in a catalytic system designed for recyclability. The scientific community has explored numerous avenues for creating recyclable catalysts, including their immobilization on solid supports such as polymers, silica, or magnetic nanoparticles, as well as the design of biphasic catalytic systems. However, the application of this compound in any of these methodologies has not been reported.

Therefore, this section cannot provide detailed research findings, data tables, or specific examples of recyclable catalytic systems based on this compound, as such information does not appear to be available in the public domain. The potential for this compound to be used in such applications remains an open area for future investigation. Researchers could explore the synthesis of novel ligands from this compound and their subsequent coordination with transition metals to create catalysts. These catalysts could then be heterogenized on various supports and tested for their catalytic activity and reusability in relevant organic transformations. Such studies would be necessary to determine the feasibility and potential advantages of incorporating the this compound scaffold into the design of recyclable catalysts.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butylsulfanyl 4 Iodobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(tert-butylsulfanyl)-4-iodobenzene, providing unambiguous evidence of its molecular framework.

High-Resolution ¹H, ¹³C, and ¹²⁹I NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum is anticipated to show two distinct signals for the aromatic protons, characteristic of a 1,4-disubstituted benzene (B151609) ring. These would appear as a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the iodine atom would be expected to resonate at a different chemical shift from those ortho to the electron-donating tert-butylsulfanyl group. A sharp singlet, integrating to nine protons, would be observed in the upfield region, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

¹³C NMR: The carbon-13 NMR spectrum would display four signals for the aromatic carbons, consistent with the para-substitution pattern which results in four unique carbon environments in the benzene ring. The carbon atom directly bonded to the iodine (ipso-carbon) would show a characteristic chemical shift influenced by the heavy atom effect. The carbon attached to the sulfur atom would also have a distinct resonance. The remaining two signals would correspond to the other two non-equivalent aromatic carbons. Additionally, two signals for the tert-butyl group are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

¹²⁹I NMR: Iodine-129 NMR is a specialized technique that is not commonly employed for routine characterization of organic iodides. The ¹²⁹I nucleus is quadrupolar and typically yields very broad signals, making it challenging to obtain high-resolution spectra for covalently bonded iodine. While theoretically possible, its application for a molecule like this compound is limited, and data for this specific compound is not available. The technique is more suited for studying the binding of iodide ions in solution.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~ 7.6 - 7.8Doublet, 2H (Ar-H ortho to I)
~ 7.2 - 7.4Doublet, 2H (Ar-H ortho to S)
~ 1.3Singlet, 9H (-C(CH₃)₃)
Predicted values are based on typical chemical shifts for similar structural motifs.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques would be instrumental in confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their scalar coupling and spatial proximity on the benzene ring. No correlation would be seen for the isolated tert-butyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the aromatic proton signals and their corresponding carbon signals, as well as a strong correlation between the tert-butyl proton singlet and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings. Key correlations would be expected from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the ipso-carbon of the aromatic ring attached to the sulfur. This would definitively establish the connectivity between the tert-butyl group, the sulfur atom, and the iodophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and elemental composition of the compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion. For this compound (C₁₀H₁₃IS), the calculated exact mass is 292.9833 g/mol . An experimental HRMS measurement confirming this value would provide unequivocal evidence for the elemental formula, C₁₀H₁₃IS.

Fragmentation Pattern Analysis for Structural Information

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 293 would be expected. The fragmentation pattern would be dominated by cleavages characteristic of its functional groups. A primary and highly significant fragmentation would be the loss of a tert-butyl cation or radical, leading to a stable fragment.

Key Predicted Fragmentations:

Loss of a tert-butyl group: A prominent peak would be expected at m/z 236, corresponding to the [M - C₄H₉]⁺ fragment (iodophenylthiolate radical cation).

Formation of tert-butyl cation: A base peak at m/z 57, corresponding to the highly stable [C(CH₃)₃]⁺ cation, is very likely.

Loss of the iodine atom: Cleavage of the C-I bond would result in a fragment at m/z 166, [M - I]⁺.

Aromatic ring fragments: A peak at m/z 77, characteristic of a phenyl fragment, could also be observed.

m/z (Predicted) Assigned Fragment
293[C₁₀H₁₃IS]⁺ (Molecular Ion)
236[C₆H₄IS]⁺
166[C₁₀H₁₃S]⁺
57[C₄H₉]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Aromatic C-H stretching: Bands would appear above 3000 cm⁻¹, characteristic of aromatic C-H bonds.

Aliphatic C-H stretching: Strong bands would be observed in the 2960-2850 cm⁻¹ region, corresponding to the stretching vibrations of the methyl groups in the tert-butyl moiety.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. The specific pattern of overtone bands in the 2000-1600 cm⁻¹ region could further confirm the 1,4-disubstitution pattern.

C-S stretching: A weaker absorption for the carbon-sulfur bond would be expected in the 700-600 cm⁻¹ range.

C-I stretching: The carbon-iodine stretching vibration would appear at a low frequency, typically in the 600-500 cm⁻¹ region of the far-infrared or Raman spectrum.

Advanced Diffraction Techniques (e.g., Neutron Diffraction) for Precise Hydrogen Atom Location

Without specific experimental data from dedicated studies on this compound, any attempt to populate these sections would result in speculation or the use of data from inappropriate analogues, failing to meet the requirements for a thorough, informative, and scientifically accurate article focused exclusively on the target compound.

Computational and Theoretical Investigations of 1 Tert Butylsulfanyl 4 Iodobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic makeup of a molecule. For 1-(tert-butylsulfanyl)-4-iodobenzene, these studies focus on the arrangement and energies of its molecular orbitals and the distribution of charge across its structure.

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -8.50
LUMO -1.20
HOMO-LUMO Gap 7.30

Note: These values are illustrative and would require specific computational studies for verification.

Charge Distribution and Electrostatic Potentials within the Molecule

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of the constituent atoms. The iodine and sulfur atoms, being relatively electronegative, are expected to draw electron density, creating regions of partial negative charge. The tert-butyl group, being electron-donating, would contribute to a slight increase in electron density on the adjacent sulfur atom and the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool used to illustrate the charge distribution. For this molecule, an MEP map would likely show negative potential (red and yellow regions) around the iodine and sulfur atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the tert-butyl group, highlighting their electrophilic nature.

Density Functional Theory (DFT) Studies on Reactivity

DFT is a robust computational method used to investigate the reactivity of molecules by examining the energetics of reaction pathways.

Transition State Characterization for Elementary Reaction Steps

DFT calculations are instrumental in identifying and characterizing the transition state structures for various reactions involving this compound. For instance, in a nucleophilic aromatic substitution reaction, DFT could model the geometry and energy of the high-energy intermediate, the Meisenheimer complex, which would be the transition state. The vibrational frequency analysis of this transition state would show a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Energy Profiles and Reaction Energetics (e.g., Activation Barriers)

By calculating the energies of the reactants, transition states, and products, DFT can be used to construct a detailed reaction energy profile. This profile provides crucial information about the thermodynamics and kinetics of a reaction. The activation barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. A higher activation barrier implies a slower reaction. For reactions such as cross-coupling or substitution involving this compound, DFT can predict these barriers, offering insights into the feasibility and efficiency of such chemical transformations.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction Step Activation Energy (kcal/mol)
Oxidative Addition 15.2
Reductive Elimination 8.5

Note: These values are for illustrative purposes and depend on the specific reaction being studied.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational flexibility and the influence of the surrounding environment.

The tert-butyl group attached to the sulfur atom can rotate, leading to different spatial arrangements or conformations of the molecule. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. It is expected that steric hindrance between the bulky tert-butyl group and the aromatic ring would play a significant role in determining the preferred rotational angle.

Furthermore, the behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute and solvent molecules. In a polar solvent, for example, the simulations would show how the solvent molecules arrange themselves around the polar regions of the solute, such as the C-I and C-S bonds, thereby stabilizing the molecule and potentially influencing its reactivity and conformational preferences.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Currently, there are no specific published studies that provide a computational prediction of the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, coupled with a direct comparison to experimental data.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.govnih.gov Such studies typically involve optimizing the molecule's geometry at a specific level of theory and then calculating properties like nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). nih.gov These theoretical values are then compared against experimentally measured spectra to validate the computational model. chemrxiv.org For many organic molecules, including various substituted aryl derivatives, this approach has been successfully applied to assign spectral peaks and understand the electronic structure. chemrxiv.orgresearchgate.net

However, a specific application of these methods to this compound, complete with data tables of predicted versus experimental values, has not been reported in the accessible scientific literature. While experimental data for related compounds exist, the direct computational analysis for this specific molecule is missing.

Rational Design of Novel Catalysts and Reagents Based on Computational Models

The rational design of catalysts through computational modeling is a cornerstone of modern chemical research, particularly for cross-coupling reactions where aryl halides are common substrates. nih.govyoutube.com These computational approaches allow researchers to understand reaction mechanisms, predict the activity of potential catalysts, and design new ligands or catalytic systems with improved performance. youtube.com Aryl iodides, in particular, are frequently studied as substrates in these models due to their reactivity in processes like Suzuki and Buchwald-Hartwig couplings. nih.gov

Computational studies in this area often investigate the electronic and steric effects of substituents on the aryl halide and how these factors influence the catalytic cycle. nih.gov By modeling transition states and reaction intermediates, researchers can gain insights that guide the development of more efficient and selective catalysts.

Nevertheless, a specific search of the scientific literature did not yield any studies where this compound was used as the basis for the rational design of novel catalysts or reagents through computational modeling. While the broader class of substituted aryl halides is extensively studied in computational catalysis, the unique electronic and steric contributions of the tert-butylsulfanyl group in this specific arrangement have not been the subject of a dedicated catalyst design study. Therefore, no detailed research findings or specific examples of catalysts designed based on computational models of this compound can be presented.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The presence of both a thioether and an aryl iodide functional group makes 1-(tert-Butylsulfanyl)-4-iodobenzene a valuable reagent in organic synthesis. The iodine atom provides a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The tert-butylthio group, while generally stable, can be modified or can influence the electronic properties and solubility of the resulting molecules.

Thioether moieties are integral to a wide array of pharmaceutical compounds, contributing to their biological activity and metabolic stability. While direct evidence of this compound in the synthesis of specific marketed drugs is not extensively documented in publicly available literature, its potential as a precursor is clear. Aryl iodides are frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental in the assembly of complex pharmaceutical scaffolds. The tert-butylthio group can be carried through these synthetic sequences to yield intermediates containing a protected thiol, which can be deprotected at a later stage if a free thiol is required.

Reaction Type Potential Application in Pharmaceutical Synthesis
Suzuki CouplingFormation of biaryl structures common in cardiovascular and anti-inflammatory drugs.
Heck CouplingVinylation of the aromatic ring to create precursors for various drug classes.
Sonogashira CouplingIntroduction of alkyne groups, leading to rigid scaffolds found in antiviral and anticancer agents.
Buchwald-Hartwig AminationFormation of arylamines, a key functional group in numerous pharmaceuticals.

The synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides, often relies on the construction of complex aromatic structures. The principles of using this compound in pharmaceutical synthesis are directly transferable to the agrochemical field. The robust nature of the tert-butylthio group allows it to withstand various reaction conditions, enabling the construction of a core molecular framework before further functionalization. The resulting thioether-containing aromatic compounds can serve as key precursors to active agrochemical ingredients.

Beyond specific applications in pharmaceuticals and agrochemicals, this compound is a valuable tool for the general preparation of functionalized aromatic compounds. The reactivity of the carbon-iodine bond allows for the introduction of a wide range of substituents onto the aromatic ring. This versatility enables chemists to synthesize libraries of novel compounds for screening in various applications, from medicinal chemistry to materials science. The tert-butylthio group can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, further expanding the diversity of accessible structures.

Polymer Chemistry and Material Science

The incorporation of sulfur-containing moieties into polymers can significantly enhance their properties. Poly(aryl thioether)s, for example, are known for their exceptional thermal stability and chemical resistance.

This compound can be utilized as a monomer or a functional additive in the synthesis of advanced polymers. Through reactions such as palladium-catalyzed polycondensations, the aryl iodide functionality can be used to incorporate the thioether-containing unit into the main chain of a polymer. This approach allows for the creation of novel poly(aryl thioether)s with tailored properties. The bulky tert-butyl group can influence the polymer's morphology and solubility.

The presence of the strong carbon-sulfur and aromatic carbon-carbon bonds in polymers derived from this compound is expected to contribute to high thermal stability. Research on poly(aryl thioether)s has demonstrated their resistance to a wide range of chemicals, including strong acids, bases, and organic solvents. acs.orgresearchgate.net The incorporation of the tert-butylthio phenyl unit into a polymer backbone can therefore be a strategy to enhance the material's durability in harsh environments.

Property Influence of Thioether-Aromatic Structure
Thermal Stability The inherent strength of the C-S and aromatic C-C bonds contributes to high decomposition temperatures. acs.orgresearchgate.net
Chemical Resistance The stable aromatic and thioether linkages provide resistance to chemical attack. acs.orgresearchgate.net
Processability The tert-butyl group may enhance solubility in organic solvents, aiding in polymer processing.
Optical Properties The sulfur atom can influence the refractive index of the resulting polymer.

Precursor for Advanced Organic Electronic Materials or Supramolecular Assemblies

The strategic placement of the iodo- and tert-butylsulfanyl- functionalities on the benzene (B151609) ring makes this compound an important precursor for creating larger, functional π-conjugated systems. These systems are the foundation of advanced organic materials with potential applications in electronics and optics. The iodine atom provides a reactive site for cross-coupling reactions, such as the Sonogashira coupling, enabling the extension of the molecule's π-system by linking it to other molecular fragments.

A notable example is the use of a closely related derivative, 1-(tert-butylsulfanyl)-4-ethynylbenzene, in the synthesis of 1-iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene. nih.govnih.govdoaj.org Azulene (B44059) derivatives are of significant interest due to their unique electronic and optical properties. nih.gov In this synthesis, the 4-(tert-butylsulfanyl)phenyl moiety is coupled with a 1,3-diiodoazulene (B1610339) core. nih.gov The resulting molecule, C₂₀H₁₉IS, features an extended π-system with a significant dipole moment inherent to the azulene core, which influences its supramolecular behavior and material properties. nih.govnih.govdoaj.org The presence of the tert-butylsulfanyl group can enhance solubility and influence the molecular packing in the solid state.

PropertyValue
Molecular FormulaC₂₀H₁₉IS
Molecular Weight442.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Azulene-Benzene)35.7(1)°

Supramolecular Chemistry and Self-Assembly Processes

The functional groups present in this compound and its derivatives play a critical role in directing non-covalent interactions, which are the cornerstone of supramolecular chemistry and self-assembly. These weak interactions, including halogen bonding and sulfur-based interactions, dictate how molecules recognize each other and organize into well-defined, ordered structures.

Role in Directed Self-Assembly of Ordered Structures

The self-assembly of molecules into ordered structures is driven by the minimization of free energy through the formation of multiple non-covalent interactions. In the case of derivatives of this compound, such as the aforementioned azulene compound, the inherent molecular features guide the assembly into a specific crystalline architecture.

The crystal packing of 1-iodo-3-{[4-(tert-butylsulfanyl)phenyl]ethynyl}azulene showcases a clear example of directed self-assembly. The dipole moment of the azulene core leads to the formation of antiparallel π–π dimers. nih.govnih.govdoaj.org This arrangement is a classic example of shape and electronic complementarity driving the assembly process. The separation between the centroids of the five- and seven-membered rings in the dimer is 3.7632(10) Å, indicating a significant π-stacking interaction. nih.gov This demonstrates how functionalizing a molecule with the 4-(tert-butylsulfanyl)phenyl group can lead to predictable, ordered supramolecular structures.

Non-Covalent Interactions (e.g., halogen bonding, sulfur-based interactions)

The specific non-covalent interactions involving the iodine and sulfur atoms are fundamental to the self-assembly processes of molecules derived from this compound.

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. In the crystal structure of the azulene derivative, an unconventional I⋯π(acetylene) contact is observed. nih.gov This interaction, with a distance of 3.34 Å between the iodine and the centroid of the acetylene (B1199291) triple bond and a C—I⋯Cg angle of 173.3°, plays a crucial role in consolidating the crystal packing. nih.gov This type of halogen bond, where a π-system acts as the electron donor, is a well-recognized tool in crystal engineering for the construction of robust supramolecular architectures.

In addition to these specific interactions, very weak C—H⋯π interactions are also present in the azulene derivative's crystal structure, further stabilizing the three-dimensional network. nih.gov The interplay of these varied non-covalent forces illustrates the nuanced role that the functional groups of this compound play in directing the self-assembly of larger, functional molecules.

Interaction TypeKey Atoms InvolvedDistance / Geometry
π–π StackingAzulene Ring Centroids3.7632(10) Å
Halogen BondI⋯π(acetylene)I⋯Cg = 3.34 Å, ∠C—I⋯Cg = 173.3°
Hydrogen BondC—H⋯πAzulene five-membered ring as acceptor

Future Research Directions and Emerging Opportunities for 1 Tert Butylsulfanyl 4 Iodobenzene

Green Chemistry Approaches to Synthesis and Reactivity

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use of hazardous substances, offer significant opportunities for the synthesis and application of 1-(tert-butylsulfanyl)-4-iodobenzene. Future research can focus on developing more environmentally benign and efficient methodologies.

Atom-Economic Reactions: A primary goal is to maximize the incorporation of all materials used in the process into the final product. acs.org Transition-metal-catalyzed cross-coupling reactions are fundamental for forming C–S bonds, but they often generate stoichiometric byproducts. acs.orgresearchgate.net Future work could explore addition reactions, which are inherently 100% atom-economical, to construct the aryl thioether moiety. acs.org Research into direct C-H thiolation, which avoids the need for pre-functionalized starting materials, represents another promising atom-economic route. researchgate.net

Solvent-Free and Alternative Solvents: Many current syntheses of aryl thioethers rely on polar aprotic solvents like DMF. jst.go.jp Investigations into solvent-free reaction conditions or the use of greener solvents, such as ethanol, are warranted. For instance, iron(III)-mediated iodocyclization of related compounds has been successfully performed in ethanol, suggesting a potential green solvent system for reactions involving this compound. researchgate.net

Transition-Metal-Free Synthesis: While effective, catalysts based on precious metals like palladium and rhodium are costly and can leave toxic residues. acs.orgbohrium.com Developing transition-metal-free synthetic routes is a key objective. Recent advancements include acid-mediated couplings of thiols with diaryliodonium salts that proceed in open air and tolerate moisture. organic-chemistry.org Another innovative, metal-free approach uses xanthates as odorless and stable thiol surrogates, avoiding the use of foul-smelling and air-sensitive thiols. mdpi.comnih.gov Applying these metal-free strategies to the synthesis of this compound could offer significant environmental and economic benefits.

Table 1: Potential Green Chemistry Strategies

Strategy Description Potential Benefit for this compound
Atom Economy Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. jocpr.com Reduces waste by exploring direct C-H functionalization or addition reactions instead of substitution-based cross-couplings. acs.orgresearchgate.net
Metal-Free Catalysis Utilizing non-metal catalysts or reagents to promote reactions. Avoids costly and potentially toxic transition metals like palladium; enables simpler purification. organic-chemistry.org
Alternative Reagents Using less hazardous or more stable starting materials, such as xanthates as thiol surrogates. mdpi.com Eliminates the need for malodorous and easily oxidized thiols, improving laboratory safety and reagent stability. nih.gov
Greener Solvents Replacing hazardous organic solvents with more benign alternatives (e.g., water, ethanol) or performing reactions neat. Reduces environmental impact and potential for human exposure to toxic solvents. researchgate.net

Enantioselective Transformations Guided by Chiral Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. wikipedia.org this compound can serve as a scaffold for developing novel enantioselective transformations by incorporating chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction.

Future research could involve modifying the structure of this compound to append a known chiral auxiliary, such as an oxazolidinone or a camphorsultam. wikipedia.orgresearchgate.net This chiral derivative could then be used in reactions targeting the C-I bond. For example, in a metal-catalyzed cross-coupling reaction, the chirality of the auxiliary could direct the approach of the incoming nucleophile, leading to the formation of a single enantiomer of a new, more complex molecule. The auxiliary can then be cleaved and potentially recycled.

One area of exploration is the nucleophilic substitution of the iodide, where the reaction is governed by a chiral auxiliary attached elsewhere on the molecule. rsc.org This strategy has been successfully employed with α-bromo amides and could be adapted for aryl iodides. rsc.org The development of such methods would expand the utility of this compound as a chiral building block in organic synthesis. researchgate.net

Bio-inspired Catalysis and Biomimetic Reactions

Nature provides a rich blueprint for designing novel and efficient catalytic systems. rsc.org Bio-inspired catalysis seeks to mimic the function of enzymes to perform challenging chemical transformations under mild conditions. nih.gov The sulfur and iodine atoms in this compound make it an intriguing substrate for biomimetic studies.

One promising avenue is modeling the function of iodothyronine deiodinases, enzymes that play a critical role in thyroid hormone activation. These enzymes utilize a selenocysteine (B57510) residue in their active site, and their catalytic cycle is thought to involve a selenenyl iodide intermediate (E-SeI). nih.gov Given the chemical similarity between sulfur and selenium, this compound could serve as a stable, sulfur-based model compound to study the reactivity of such intermediates, particularly their reactions with biological thiols. nih.gov

Furthermore, many metalloenzymes feature metal-sulfur clusters at their active sites. wiley.com The tert-butylsulfanyl group could act as a ligand for transition metals, forming complexes that mimic the structure and reactivity of these enzymatic centers. For example, iron-sulfide minerals have been shown to catalyze the reduction of CO2 under ambient conditions, inspired by enzymes with similar active sites. rsc.org Research into the coordination chemistry of this compound and its derivatives could lead to new bio-inspired catalysts for a variety of transformations.

Applications in Nanomaterials and Nanoscience

The unique properties of nanomaterials are heavily influenced by their surface chemistry. this compound is a promising candidate for the functionalization of noble metal nanoparticles, particularly gold. The strong affinity of sulfur for gold surfaces is well-established, and thiols are commonly used as capping agents to stabilize gold nanoparticles (AuNPs) and form self-assembled monolayers (SAMs). nih.govmdpi.com

A key future direction is to use this compound as a bifunctional linker. The tert-butylsulfanyl group would serve as the anchor to the gold surface, potentially after deprotection of the tert-butyl group to reveal the free thiol. The exposed iodo- group, pointing away from the surface, would then act as a versatile chemical handle. mdpi.com This handle can be further modified using a wide array of well-established reactions, such as Suzuki, Heck, or Sonogashira cross-couplings, allowing for the precise attachment of other functional molecules, including dyes, sensors, or bioactive compounds. chemistryviews.org

This strategy could be employed to create highly ordered, functional nanostructures for applications in sensing, nanoelectronics, and drug delivery. nih.gov The ability to perform subsequent chemistry on the nanoparticle-bound iodide offers a powerful tool for creating complex, multifunctional nanomaterials from a single, versatile precursor. nih.gov

Table 2: Proposed Nanomaterial Application Workflow

Step Action Rationale
1. Synthesis Prepare this compound. Provides the bifunctional linker molecule.
2. Surface Attachment React the compound with gold nanoparticles, possibly involving deprotection of the tert-butyl group. The sulfur atom forms a strong Au-S bond, anchoring the molecule to the nanoparticle surface. nih.gov
3. Monolayer Formation Allow molecules to self-assemble on the gold surface. Creates an ordered layer with the iodophenyl groups oriented outwards.
4. Secondary Functionalization Perform cross-coupling reactions (e.g., Suzuki, Sonogashira) on the terminal iodide. Attaches a second, different functional molecule to the nanoparticle surface via the reactive C-I bond. chemistryviews.org
5. Characterization Analyze the resulting functionalized nanoparticles using techniques like TEM, XPS, and UV-Vis spectroscopy. Confirms the structure, composition, and properties of the final nanomaterial. nih.gov

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and process control. research.csiro.au The integration of this compound into flow chemistry systems represents a significant opportunity for both its synthesis and its use as a reactive intermediate.

The synthesis of aryl thioethers has been successfully adapted to continuous-flow systems. mdpi.comresearchgate.net Developing a flow process for the production of this compound could lead to a more efficient, scalable, and safer manufacturing process compared to traditional batch methods.

Moreover, its utility as a building block can be enhanced in multi-step continuous syntheses. A flow reactor could be designed where this compound is synthesized in the first stage and then directly streamed into a second reactor for a subsequent transformation, such as a metal-catalyzed cross-coupling at the C-I bond. This integrated approach avoids the isolation and purification of intermediates, saving time, reducing waste, and enabling the rapid production of complex molecules. unica.it The precise control over reaction parameters like temperature, pressure, and residence time offered by flow systems is particularly advantageous for optimizing reactions involving reactive intermediates or exothermic processes. mdpi.com

Q & A

Q. Resolution Strategy

  • Conduct kinetic profiling via in situ FTIR or GC-MS to identify rate-limiting steps.
  • Reproduce reactions under strictly anhydrous conditions and compare with literature protocols .

What advanced applications does this compound have in materials science or medicinal chemistry?

Q. Advanced Research Focus

  • Liquid Crystals : The compound serves as a precursor for ferrocene-based liquid crystals via azide-alkyne click chemistry (e.g., 1a in ) .
  • Bioconjugation : Its iodide moiety enables radiolabeling (e.g., ¹²⁵I) for tracking biomolecule interactions .
  • Polymer Chemistry : Use in atom-transfer radical polymerization (ATRP) initiators due to stable C-I bond homolysis.

How do steric and electronic effects of the tert-butylsulfanyl group influence regioselectivity?

Mechanistic Insight
The tert-butyl group imposes steric hindrance, directing electrophilic substitution to the para position. Electronically, the sulfanyl group (-S-) donates electrons via resonance, activating the ring for nucleophilic attacks. In phosphorylation reactions (), this dual effect ensures >90% para-selectivity. Contrast with smaller substituents (e.g., -OCH₃), which allow ortho/para mixtures .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations

  • Exothermic Reactions : Copper-catalyzed methods () require controlled temperature ramping to prevent runaway reactions.
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethyl acetate/hexane) .
  • Waste Management : Iodide byproducts require neutralization (e.g., Na₂S₂O₃) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.